Benzofuran-3-boronic Acid
Overview
Description
Benzofuran-3-boronic acid is an organic compound with the molecular formula C8H7BO3. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The boronic acid group attached at the 3-position of the benzofuran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Scientific Research Applications
Benzofuran-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties
Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
Target of Action
Benzofuran-3-boronic Acid, like other benzofuran derivatives, has been shown to have significant biological activity .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells, bacteria, and fungi . The interaction often involves the formation of bonds with target molecules, disrupting their normal function .
Biochemical Pathways
These compounds can interfere with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body . They are metabolized in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Benzofuran derivatives have been found to inhibit the growth of various types of cancer cells, bacteria, and fungi . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzofuran-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme. This binding is often facilitated by the boronic acid moiety, which can form reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, contributing to its stability and specificity in biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and affect cellular responses to external stimuli. Furthermore, it has been observed to impact cellular metabolism by interfering with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, it can inhibit enzyme activity by forming a reversible covalent bond with the active site residues, such as serine or threonine. This inhibition can prevent substrate binding and subsequent catalytic activity. Additionally, this compound can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, further influencing their structure and function. These interactions can lead to changes in gene expression and protein activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization can influence its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids. The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzofuran-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method involves the coupling of benzofuran derivatives with boronic acid derivatives in the presence of a palladium catalyst. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ol.
Substitution: Various substituted benzofuran derivatives depending on the reactants used
Comparison with Similar Compounds
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: An isomer with oxygen in the adjacent position.
Uniqueness: Benzofuran-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-benzofuran-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGYZQSDFQVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634155 | |
Record name | 1-Benzofuran-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-83-4 | |
Record name | 1-Benzofuran-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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